molecular formula C24H26BNO4 B2412613 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester CAS No. 2377609-60-2

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester

Cat. No.: B2412613
CAS No.: 2377609-60-2
M. Wt: 403.29
InChI Key: VSWVMONVJYCRRF-UHFFFAOYSA-N
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Description

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is a complex organic compound that features a boronate ester group attached to a naphthalene ring

Scientific Research Applications

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: Investigated for its potential interactions with biological molecules and pathways.

Safety and Hazards

“2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

Mechanism of Action

Target of Action

The primary target of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of the broader organoboron chemistry . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

Additionally, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of a broad array of diverse molecules with high enantioselectivity . This is particularly useful in the field of asymmetric synthesis .

Action Environment

Environmental factors such as air, moisture, and pH can significantly influence the compound’s action, efficacy, and stability . For instance, the compound’s synthetic utility can be tempered by its sensitivity to air and moisture . Furthermore, the pH strongly influences the rate of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group is introduced through the reaction of a naphthalene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Carbamate Formation: The benzyl carbamate group is then attached to the naphthalene ring through a nucleophilic substitution reaction, often using benzyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

    Oxidation: The boronate ester can be oxidized to form a phenol derivative.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation.

    Amines: Produced through hydrolysis of the carbamate group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is unique due to its combination of a boronate ester and a carbamate group attached to a naphthalene ring

Properties

IUPAC Name

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BNO4/c1-23(2)24(3,4)30-25(29-23)20-14-15-21(19-13-9-8-12-18(19)20)26-22(27)28-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWVMONVJYCRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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